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Hafnium;nickel

Cat. No.: B14721266
CAS No.: 12315-69-4
M. Wt: 415.67 g/mol
InChI Key: SXKVTXHZPKZCQX-UHFFFAOYSA-N
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Description

Historical Perspectives and Discovery of Hafnium-Nickel Phases

The journey to understanding hafnium-nickel intermetallic systems began with the discovery of the element hafnium itself. Although its existence was predicted by Dmitri Mendeleev in 1869, hafnium was not officially identified until 1923 by Dirk Coster and George de Hevesy in Copenhagen, Denmark. researchgate.netwikipedia.orgrsc.org The element was named Hafnia, the Latin name for Copenhagen, in honor of its discovery location. researchgate.netwikipedia.org The initial separation of hafnium from zirconium, with which it is chemically very similar and always found in nature, was a significant challenge. researchgate.netrsc.org The first metallic hafnium was prepared in 1924 by Anton Eduard van Arkel and Jan Hendrik de Boer by passing hafnium tetraiodide vapor over a heated tungsten filament. wikipedia.org

Early investigations into the interactions between hafnium and other elements, including nickel, were foundational to the development of the Hf-Ni phase diagram. The phase relationships in the nickel-hafnium alloy system were found to be analogous to the nickel-zirconium system, with many corresponding intermediate phases having similar compositions, modes of formation, and crystal structures. osti.gov

Systematic studies of the Hf-Ni phase diagram have been undertaken by various researchers over the decades. These investigations have employed a range of experimental techniques, including thermal analysis, metallography, and X-ray diffraction, to identify the stable intermetallic compounds and their phase boundaries. scispace.com Key research has led to the establishment of a detailed phase diagram, which has been periodically refined as new experimental data and computational thermodynamic models have become available. scispace.com

Several intermetallic compounds have been identified and characterized within the Hf-Ni system. The table below summarizes some of the key hafnium-nickel phases that have been reported in the literature.

CompoundCrystal StructureSpace GroupNotes
HfNi5HexagonalP6/mmm-
Hf2Ni7---
HfNi3---
Hf7Ni10---
HfNiOrthorhombicCmcm-
Hf2NiTetragonalI4/mcm-

Significance of Hafnium-Nickel Compounds in Contemporary Materials Science

Hafnium-nickel compounds and alloys are of significant importance in modern materials science due to their desirable properties that lend themselves to a range of high-performance applications. The addition of hafnium to nickel-based alloys, in particular, has been a key strategy in the development of advanced materials for demanding environments.

Hf Content (wt. %)Mean Stress Rupture Life at 750 °C and 430 MPa (hours)
099.54
0.11105.73
0.28170.96

Data adapted from a study on a high-Al Ni-based superalloy. researchgate.net

Shape Memory Alloys: Hafnium is a key component in the development of high-temperature shape memory alloys (HTSMAs). By substituting hafnium for titanium in nickel-titanium (NiTi) alloys, the phase transformation temperatures can be significantly increased. journaldephysique.orgjournaldephysique.org This allows for the application of shape memory behavior in environments with higher operating temperatures, such as in actuators for aerospace systems. alloysintl.com Research has shown a linear relationship between the hafnium content and the increase in transformation temperatures. nasa.gov The following table provides data on the transformation temperatures of various NiTiHf alloys.

Alloy Composition (at. %)Martensite (B1171850) Start (Ms) (°C)Martensite Finish (Mf) (°C)Austenite (B1171964) Start (As) (°C)Austenite Finish (Af) (°C)
Ni49Ti51---114
Ni49Ti41Hf10----
Ni49Ti21Hf30---622
Ni-Ti-30Hf----
Ni-Ti-50Hf---1190

Data compiled from studies on NiTiHf shape memory alloys. journaldephysique.orgnasa.gov

Metallic Glasses: Hafnium-nickel-based compositions are also prominent in the field of bulk metallic glasses (BMGs). These amorphous alloys possess a unique combination of properties, including high strength, high elastic limit, and excellent corrosion resistance. researchgate.net Hafnium-based BMGs are particularly noted for their high density, which makes them candidates for applications such as kinetic energy penetrators. researchgate.net The glass-forming ability (GFA) of these alloys is a critical parameter, and research has focused on optimizing compositions to achieve larger critical casting diameters. The table below showcases the properties of some Hf-Ni containing bulk metallic glasses.

Alloy Composition (at. %)Density (g/cm³)Vickers Hardness (HV)Compressive Strength (MPa)Critical Diameter (mm)
Hf40Zr9Cu31Ni8Al1210.266642200-
Hf43Zr4Cu31.25Ni9.75Al1210.656532100-
Hf52.5Cu17.9Ni14.6Al10Ti5--~2200-
Hf48Cu29.25Ni9.75Al12Ag1--236312

Data from research on hafnium-based bulk metallic glasses. researchgate.netcambridge.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Hf2Ni B14721266 Hafnium;nickel CAS No. 12315-69-4

Properties

CAS No.

12315-69-4

Molecular Formula

Hf2Ni

Molecular Weight

415.67 g/mol

IUPAC Name

hafnium;nickel

InChI

InChI=1S/2Hf.Ni

InChI Key

SXKVTXHZPKZCQX-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Hf].[Hf]

Origin of Product

United States

Phase Equilibria and Thermodynamic Modeling of Hafnium Nickel Alloys

Binary Hafnium-Nickel Phase Diagram Investigations

The Hf-Ni system is characterized by the formation of multiple intermetallic compounds and several invariant reactions. Significant research has been dedicated to accurately determining the phase boundaries and thermodynamic parameters of this system.

Experimental Reassessments and Elucidations of Phase Boundaries

Experimental investigations have been crucial in refining the Hf-Ni phase diagram. Early assessments of the phase diagram had some unlikely features, which prompted reinvestigations to ensure thermodynamic acceptability. researchgate.net A significant reassessment focused on the hafnium-rich region, up to 50 atomic percent (at. %) Ni. researchgate.net This work identified two congruently melting intermetallic compounds, Hf2Ni and HfNi. researchgate.net

Key features of the experimentally determined Hf-Ni phase diagram include two eutectic reactions:

L ⇌ β-Hf + Hf2Ni occurring at approximately 29 at. % Ni and 1145°C. researchgate.net

L ⇌ Hf2Ni + HfNi occurring at about 35 at. % Ni and 1175°C. researchgate.net

Furthermore, an allotropic transformation in the HfNi compound was observed to take place at 1150°C. researchgate.net The solid solubility of Hf in Ni has also been experimentally determined, with a maximum of 1.3 at. % Hf at the eutectic temperature. researchgate.net The liquidus and solidus temperatures in the nickel-rich region have been characterized using differential thermal analysis. proquest.com

Computational Thermodynamics and CALPHAD Frameworks for the Hf-Ni System

Computational thermodynamics, particularly the CALPHAD (CALculation of PHAse Diagrams) method, has been instrumental in modeling the Hf-Ni system and developing a comprehensive thermodynamic database. psu.eduresearchgate.net This approach allows for the prediction of phase equilibria and thermodynamic properties by combining data from the constituent binary systems. psu.edu The CALPHAD method offers a more efficient alternative to traditional trial-and-error experimental approaches. researchgate.net

In the CALPHAD modeling of the Hf-Ni system, the excess free energies of the solution phases are described using mathematical models like Legendre polynomials. researchgate.net The intermetallic compounds, including Hf2Ni, HfNi, Hf9Ni11, Hf7Ni10, Hf3Ni7, HfNi3, Hf2Ni7, and HfNi5, are typically treated as line compounds in these models. researchgate.net Such thermodynamic assessments are crucial for designing alloys, like shape memory alloys containing hafnium. researchgate.net First-principles calculations, based on density functional theory (DFT), are also used to predict thermochemical data, especially in the absence of experimental information, and to augment CALPHAD assessments. psu.eduresearchgate.net

Intermetallic Phase Formations and Transformations within the Binary System

The Hf-Ni binary system is characterized by the formation of several intermetallic compounds, each with distinct crystal structures and formation characteristics.

The Hf2Ni intermetallic compound is a key phase in the hafnium-rich side of the phase diagram. researchgate.net It melts congruently at a temperature of 1220°C. researchgate.net Experimental studies have confirmed its formation and role in the eutectic reactions of the system. researchgate.net The crystal structure of Hf2Ni is the C16, CuAl2-type tetragonal structure. proquest.com First-principles calculations have been employed to investigate its electronic structure and electric field gradient. researchgate.net

HfNi is another congruently melting intermetallic compound in the system, with a melting point of 1505°C. researchgate.net A significant feature of HfNi is its allotropic transformation at 1150°C. researchgate.net The high-temperature modification of HfNi has been determined to have a cubic CsCl-type (B2) crystal structure. researchgate.netresearchgate.net The low-temperature phase possesses a different crystal structure.

Hf2Ni7 Intermetallic Compound

The Hf2Ni7 compound is a nickel-rich intermetallic phase within the Hf-Ni system. It is observed to melt congruently, indicating a stable solid phase that transforms directly into a liquid of the same composition. iaea.org While specific experimental crystallographic data for Hf2Ni7 is not abundant in readily available literature, it is considered to be isostructural with the Zr2Ni7 compound. Zr2Ni7 possesses a monoclinic crystal structure belonging to the C2/m space group (No. 12). This structural analogy provides a strong basis for understanding the atomic arrangement in Hf2Ni7.

Table 1: Crystallographic Data for Hf2Ni7 (by analogy with Zr2Ni7)

Property Value
Crystal System Monoclinic
Space Group C2/m (No. 12)

| Prototype | Zr2Ni7 |

Note: Data is inferred from the isostructural compound Zr2Ni7.

Ni5Hf Intermetallic Compound

Ni5Hf is another significant nickel-rich intermetallic compound. Its presence is well-established in the Hf-Ni phase diagram. researchgate.net This phase is involved in several key phase equilibria, including the three-phase region γ + Ni5Hf + Ni7Hf2 observed at 1473 K in the ternary Ni-Al-Hf system. scispace.com Furthermore, it participates in a peritectoid reaction upon cooling, where γ + Ni7Hf2 transforms to γ′ + Ni5Hf. scispace.com While detailed crystallographic and thermodynamic data are not extensively reported, its stability and role in phase transformations are critical for alloy design.

Ni7Hf2 Intermetallic Compound

The Ni7Hf2 compound is a congruently melting phase in the Hf-Ni system. chadsprep.com It plays a significant role in the phase equilibria of both the binary Hf-Ni and ternary systems containing these elements. For instance, in the Ni-rich region of the Ni-Al-Hf system, Ni7Hf2 exhibits a large extension into the ternary composition space. scispace.com At 1473 K, it coexists in several three-phase regions, such as γ + Ni5Hf + Ni7Hf2, γ + γ′ + Ni7Hf2, and γ′ + β + Ni7Hf2. scispace.com

NiHf2 Intermetallic Compound

NiHf2 is a hafnium-rich intermetallic compound. It is formed via a eutectic reaction from the liquid phase. researchgate.net The phase diagram indicates its stability and its involvement in the solidification pathways of hafnium-rich alloys.

Allotropic Transformations in HfNi

The equiatomic HfNi intermetallic compound undergoes an allotropic transformation at 1150°C. researchgate.netwikipedia.org This reversible change in crystal structure is a key feature of this compound.

High-Temperature Modification (above 1150°C): The high-temperature phase of HfNi adopts a cubic crystal structure of the CsCl type (B2). researchgate.netwikipedia.org This structure is common in intermetallic compounds.

Low-Temperature Modification (below 1150°C): Upon cooling below the transformation temperature, HfNi transforms to an orthorhombic structure of the CrB type. wikipedia.org

This transformation from a more symmetric cubic structure to a less symmetric orthorhombic structure upon cooling is a critical factor in the thermomechanical behavior of alloys containing this phase.

Table 2: Allotropic Transformation in HfNi

Temperature Crystal System Structure Type Space Group
> 1150°C Cubic CsCl (B2) Pm-3m

| < 1150°C | Orthorhombic | CrB | Cmcm |

Eutectic Reactions and Terminal Solid Solution Regimes

The Hf-Ni phase diagram features several eutectic reactions, which are invariant reactions where a liquid phase transforms into two solid phases simultaneously upon cooling. doitpoms.ac.ukyoutube.com These reactions define the lowest melting points for certain compositions in the system.

Key eutectic reactions identified in the Hf-Ni system include:

L ⇌ (Ni) + Ni5Hf: This eutectic reaction occurs on the nickel-rich side of the phase diagram at a temperature of 1192.1°C and a composition of approximately 9.6 atomic % Hf. ic.ac.uk

L ⇌ Hf2Ni + HfNi: This reaction takes place in the hafnium-rich region at about 35 atomic % Ni and a temperature of 1175°C. researchgate.net

L ⇌ β-Hf + Hf2Ni: Occurring at a higher hafnium concentration, this eutectic is found at approximately 29 atomic % Ni and 1145°C. researchgate.net

The terminal solid solutions represent the extent to which one element can dissolve in the other while maintaining its crystal structure.

Solid Solubility of Hf in (Ni): The maximum solid solubility of hafnium in the face-centered cubic (FCC) nickel solid solution (γ-Ni) is limited. At the eutectic temperature, the maximum solubility has been determined to be 1.3 atomic % Hf. researchgate.net

Solid Solubility of Ni in (Hf): The solubility of nickel in both the high-temperature body-centered cubic (β-Hf) and low-temperature hexagonal close-packed (α-Hf) forms of hafnium is also restricted.

Table 3: Eutectic Reactions in the Hf-Ni System

Reaction Composition (at. % Ni) Temperature (°C)
L ⇌ (Ni) + Ni5Hf ~90.4 1192.1
L ⇌ Hf2Ni + HfNi ~35 1175

| L ⇌ β-Hf + Hf2Ni | ~29 | 1145 |

Ternary and Multicomponent Hafnium-Nickel Containing Systems

The addition of a third or more elements to the Hf-Ni binary system leads to the formation of more complex phase equilibria, including ternary intermetallic compounds and expanded or restricted solid solution regions. These multicomponent systems are the basis for many advanced engineering alloys, particularly nickel-based superalloys.

Hafnium-Nickel-Aluminum (Hf-Ni-Al) System: Research into the Ni-rich region of the Ni-Al-Hf system has identified the phase equilibria at elevated temperatures. scispace.comlibretexts.org At 1473 K, the stable phases include the nickel solid solution (γ), Ni3Al (γ′), NiAl (β), and several binary Hf-Ni compounds (Ni7Hf2, Ni5Hf, Ni3Hf, Ni7Hf3). scispace.com A key finding is the existence of a ternary phase, Ni2HfAl. scispace.com The Ni7Hf2 compound shows a significant solubility for aluminum, extending into the ternary phase space. scispace.com The system is characterized by several three-phase regions, such as γ + γ′ + Ni7Hf2 and β + Ni2HfAl + Ni7Hf2. scispace.com

Hafnium-Nickel-Tin (Hf-Ni-Sn) System: Isothermal sections of the Hf-Ni-Sn phase diagram have been constructed at 1070 K and 870 K. wikipedia.org This system is notable for the formation of new ternary compounds. One such compound is Hf2Ni2Sn, which has a Mo2FeB2 crystal structure with a tetragonal space group (P4/mbm). wikipedia.org Other ternary phases, including HfNi2Sn and HfNiSn, are also present. wikipedia.org The investigation of these ternary systems is crucial for understanding the influence of alloying elements on the stability and formation of various phases.

Phase Relations in Ni-Al-Hf Systems

Investigations into the nickel-rich portion of the Ni-Al-Hf ternary system have established isothermal sections at 1473 K and 1273 K. At 1473 K, the phase equilibria involve several intermetallic compounds. The observed phases include the Ni-rich solid solution (γ), Ni₃Al (γ′), NiAl (β), and various hafnium-nickel compounds such as Ni₇Hf₂, Ni₅Hf, Ni₃Hf, and Ni₇Hf₃, alongside the ternary phase Ni₂HfAl. A significant observation is the extensive solubility of the Ni₇Hf₂ compound within the ternary system.

The established three-phase regions at this temperature are:

γ + Ni₅Hf + Ni₇Hf₂

γ + γ′ + Ni₇Hf₂

γ′ + β + Ni₇Hf₂

β + Ni₂HfAl + Ni₇Hf₂

Upon cooling to 1273 K, a peritectoid reaction, γ + Ni₇Hf₂ → γ′ + Ni₅Hf, is observed.

Table 1: Phases Present in the Ni-Al-Hf System at 1473 K

Phase Chemical Formula/Notation
Nickel Solid Solution γ
Gamma Prime γ′ (Ni₃Al)
Beta β (NiAl)
Nickel-Hafnium Intermetallic Ni₇Hf₂
Nickel-Hafnium Intermetallic Ni₅Hf
Nickel-Hafnium Intermetallic Ni₃Hf
Nickel-Hafnium Intermetallic Ni₇Hf₃

Phase Relations in Ni-Hf-Ti Systems

The Ni-Hf-Ti ternary system has been characterized through the construction of isothermal sections at 900 °C and 800 °C. These investigations, conducted using diffusion triples and equilibrated alloys, have revealed 13 three-phase regions at 900 °C and 12 at 800 °C. A key finding is the substitutional behavior of hafnium for titanium in the TiNi and Ti₂Ni phases. The solubility of hafnium in these phases increases with temperature, from 30 at% and 62 at% at 800 °C to 36 at% and 64 at% at 900 °C, respectively.

A new ternary phase, designated as τ, was identified with a stoichiometry close to Ni:(Hf,Ti) = 11:14. In this phase, titanium substitutes for hafnium in a range of approximately 5 at% to 22 at%. The stability region of this τ phase narrows as the annealing temperature decreases. The phase relations suggest an invariant reaction, TiNi + τ → HfNi + Ti₂Ni, occurring between 900 °C and 800 °C.

Phase Relations in Ni-Hf-Ta Systems

The phase relationships in the Ni-Hf-Ta ternary system have been determined at 950 °C and 1100 °C through the analysis of equilibrated alloys. proquest.com At 950 °C, 15 three-phase regions were identified, while 16 were found at 1100 °C. proquest.com A significant feature of this system is the presence of a ternary phase, denoted as τ, which possesses an Hf₂Rh-type crystal structure. proquest.com The composition of this τ phase was observed to have a tantalum content ranging from approximately 8.2 to 20.1 at.% at 950 °C, and from about 7.1 to 20.7 at.% at 1100 °C. proquest.com Furthermore, the studies determined the solid solubilities of tantalum in the binary Ni-Hf compounds and of hafnium in the binary Ni-Ta compounds. proquest.com

Microstructural Evolution in Complex Hafnium-Nickel Alloys

The addition of hafnium to nickel-based superalloys significantly influences their microstructural evolution. In as-cast alloys, an increase in hafnium content leads to a higher content of MC carbides and the formation of (γ+Ni₅Hf) eutectics. However, these eutectic structures can largely be eliminated through subsequent heat treatment.

Thermodynamic calculations on K4750 nickel-based superalloys with varying hafnium content (from 0 to 1.5 wt.%) show that as hafnium increases, the redissolving temperature of MC carbide initially decreases rapidly and then stabilizes. Concurrently, the precipitation temperature of M₂₃C₆ carbide gradually decreases, while the weight fraction of the γ′ phase first increases and then stabilizes.

Furthermore, hafnium has been observed to promote the transformation of carbide morphology from a script-like form to rod-like and eventually to a blocky morphology. This change in carbide shape is associated with an increased volume fraction of blocky MC carbides and an alteration in the partitioning of other elements like chromium and molybdenum.

Thermodynamic Parameters and Their Determination for Hafnium-Nickel Intermetallics

The thermodynamic stability and behavior of hafnium-nickel intermetallics are governed by parameters such as formation enthalpies, Gibbs energies, and the activities of the constituent elements.

Formation Enthalpies and Gibbs Energies

The formation of Ni-Hf melts is an exothermic process, indicating a strong affinity between nickel and hafnium. proquest.com Isoperibolic calorimetry has been employed to determine the integral and partial mixing enthalpies of Ni-Hf melts at 1770 ± 5 K. proquest.com These experiments have shown that Ni-Hf melts form with the release of a significant amount of heat. proquest.com The mixing enthalpies exhibit a temperature dependence. proquest.com

The Gibbs energies and mixing entropies of Ni-Hf melts have been calculated using these experimentally determined mixing enthalpies. proquest.com The results indicate that both the Gibbs energies and mixing entropies are negative, with high absolute values, signifying the thermodynamic stability of the liquid alloys. proquest.com

Table 2: Thermodynamic Properties of Ni-Hf Melts

Property Value
Integral Mixing Enthalpies Negative (significant heat release)
Gibbs Energies of Mixing Negative

Activities and Vaporization Characteristics

The thermodynamic activities of the components in Ni-Hf melts have been determined from the coordinates of the liquidus lines in the binary phase diagram. proquest.com These calculated activities show good agreement with experimental data. proquest.com

The vaporization of alloys in the Ni-Hf system has been investigated over a temperature range of 1200 to 1650 K using Knudsen effusion mass spectrometry. mdpi.com The partial pressure of nickel was measured over a wide range of alloy compositions. mdpi.com From these vapor pressure measurements, the thermodynamic activities of both nickel and hafnium in the alloys were evaluated through Gibbs-Duhem integration. mdpi.com These investigations provide a comprehensive understanding of the component activities across the Ni-Hf system. mdpi.com

Crystallographic Analysis of Hafnium Nickel Compounds and Phases

Crystallography of Precipitate Phases in Hafnium-Nickel Modified Alloys

Crystallographic Relationships between γ (fcc) and γ' (L12) Phases with Hafnium

In nickel-based superalloys, the exceptional high-temperature strength is derived from the coherent precipitation of the ordered γ' phase within a disordered γ matrix. The γ phase possesses a face-centered cubic (fcc, A1 crystal structure) lattice, while the γ' phase typically has an L12 ordered structure, which is a superstructure of the fcc lattice (e.g., Ni3Al). Hafnium, when added to these superalloys, significantly influences the crystallographic characteristics of both phases.

The γ phase is a solid solution of various elements in nickel, maintaining the fcc structure. The lattice parameter of the γ phase is influenced by the concentration of alloying elements. In the context of hafnium-containing alloys, the large atomic radius of hafnium can lead to a significant increase in the lattice parameter of the γ phase.

The γ' phase in hafnium-alloyed nickel superalloys is typically a (Ni,X)3(Al,Ti,Hf)-type intermetallic, where X can be other alloying elements. The crystal structure remains the L12 type. The partitioning of hafnium to the γ' phase has a pronounced effect on its lattice parameter.

A critical factor governing the mechanical properties of these superalloys is the lattice misfit between the γ and γ' phases. This misfit is a measure of the difference in their lattice parameters and is a key factor in determining the morphology of the γ' precipitates and the coherency strains at the γ/γ' interface. The coherency at this interface is crucial for the alloy's strength, as it impedes dislocation movement.

Research on Ni3Al-based superalloys has shown that the addition of hafnium influences the lattice misfit. For instance, in a newly designed Ni3Al-based superalloy with the composition 70.82Ni-0.08C-8.9Al-7.6Cr-11.7Fe-0.9Hf (wt%), the lattice misfit between the primary γ' and the γ matrix was found to be sensitive to the cooling rate after solution heat treatment. Under furnace cooling conditions, the lattice misfit was determined to be -0.00799 in the edge area and -0.02597 in the corner area of the primary γ' precipitates, indicating that the absolute value of the misfit is larger in the corner regions.

The orientation relationship between the γ and γ' phases is typically a "cube-on-cube" relationship, where the crystallographic axes of the γ and γ' unit cells are aligned. This can be expressed as:

(100)γ || (100)γ' andγ ||γ'

This coherent relationship minimizes the interfacial energy and contributes significantly to the stability and strength of the alloy. The presence of hafnium is not expected to fundamentally alter this orientation relationship but will affect the degree of coherency through its influence on the lattice misfit.

Crystallographic Data of Hafnium-Nickel Compounds

The binary hafnium-nickel system is characterized by the formation of several intermetallic compounds, each with a unique crystal structure. A comprehensive understanding of these structures is essential for predicting phase stability and material properties. The crystallographic data for some of the prominent hafnium-nickel phases are summarized below.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
HfNi (high-temp.)CubicPm-3ma = 3.15
HfNi3 (high-temp.)RhombohedralR-3ma = 5.2787, c = 19.2324
HfNi3 (low-temp.)HexagonalP63/mmca = 5.2822, c = 21.3916
Hf9Ni11 TetragonalI4/ma = 9.75, c = 6.65

Interactive Data Table: The data in this table can be sorted and filtered for ease of use.

The compound HfNi exhibits an allotropic transformation, with its high-temperature modification adopting a cubic CsCl-type structure.

The HfNi3 compound is known to exist in two modifications. The high-temperature form possesses a rhombohedral structure, while the low-temperature modification has a hexagonal structure.

The Hf9Ni11 intermetallic compound has been identified with a tetragonal crystal structure.

Further research is required to fully characterize the crystallographic details of all existing phases in the Hf-Ni system, such as Hf2Ni, Hf2Ni7, and Hf7Ni10, to complete the crystallographic map of this important binary alloy system.

Synthetic Routes and Processing Strategies for Hafnium Nickel Materials

Bulk Synthesis Methods

Bulk synthesis methods are primarily used for producing ingots and components where microstructural control during the liquid-to-solid phase transformation is paramount. These techniques are foundational in manufacturing parts for high-temperature applications, such as in the aerospace industry.

Vacuum-induction melting (VIM) is a preferred method for producing high-purity hafnium-nickel alloys and superalloys containing these elements. wikipedia.orgasminternational.org The process involves melting the constituent metals in a crucible within a vacuum chamber using electromagnetic induction to generate heat. wikipedia.orgalloynickel.com This environment is crucial for hafnium-nickel systems due to the high reactivity of hafnium, particularly with oxygen and nitrogen, at elevated temperatures. dtic.mil

The key advantages of VIM for these alloys include:

High Purity: The vacuum environment minimizes contamination from atmospheric gases, preventing the formation of undesirable oxides and nitrides. This leads to greatly improved microcleanliness. asminternational.org

Precise Compositional Control: VIM allows for tight control over the alloy's chemistry, which is essential for achieving consistent properties. The process can also remove undesired trace elements with high vapor pressures through distillation. wikipedia.orgasminternational.org

Homogeneity: Electromagnetic stirring inherent to the induction process promotes a uniform distribution of alloying elements throughout the melt. taylorandfrancis.com

Controlled solidification is achieved by managing the cooling rate after the melt has reached the desired temperature and composition. By controlling the cooling process, one can influence the resulting grain size and phase distribution, which are critical determinants of the final mechanical properties of the alloy.

Table 1: Key Parameters in Vacuum-Induction Melting of Hafnium-Nickel Alloys

ParameterDescriptionSignificance for Hf-Ni Alloys
Vacuum LevelThe pressure maintained within the melting chamber, typically in the range of 10-3 to 10-5 torr.Prevents oxidation of reactive hafnium and removes dissolved gases like hydrogen and nitrogen. asminternational.orgdtic.mil
Melt TemperatureThe temperature to which the alloy is heated, exceeding its liquidus temperature. For Ni-based superalloys, this can be around 1600–1750°C. taylorandfrancis.comEnsures complete dissolution and homogenization of hafnium and other alloying elements.
StirringElectromagnetic forces generated by the induction coil create a stirring action in the molten metal.Promotes chemical and thermal homogeneity throughout the melt. taylorandfrancis.com
Cooling RateThe rate at which the molten alloy is cooled through its solidification range. This is controlled by the mold design and cooling system.Determines the final grain size, dendrite spacing, and degree of elemental segregation.

Directional solidification (DS) is a specialized casting process used to produce materials with highly ordered, anisotropic microstructures, such as columnar grains or single crystals. dtic.mil For hafnium-containing nickel-base superalloys, this technique is employed to enhance mechanical properties, particularly creep resistance and ductility, in a specific direction. dtic.mildtic.mil The process involves withdrawing a mold from a furnace at a controlled rate, creating a steep temperature gradient that forces the solid-liquid interface to move progressively along the length of the casting.

This controlled solidification front promotes the growth of elongated, columnar grains aligned parallel to the direction of heat extraction. dtic.mil The addition of hafnium to nickel-based superalloys has been shown to modify solidification behavior, influencing the formation of eutectic phases and strengthening grain boundaries. researchgate.net In some Hf-Ni systems, DS can be used to create aligned lamellar eutectic structures, such as Ni₃Al/Ni₇Hf₂, which exhibit excellent high-temperature strength. researchgate.net The improved properties are attributed to the elimination of transverse grain boundaries, which are often weak points at elevated temperatures. dtic.mil Furthermore, hafnium additions can improve the castability of these alloys and reduce their susceptibility to hot tearing during the solidification process. researchgate.net

Table 2: Typical Parameters for Directional Solidification of Hf-Ni Superalloys

ParameterTypical Range/ValueEffect on Microstructure
Temperature Gradient (G)250-350 °C/cmA high gradient is crucial for maintaining a stable, planar solidification front and preventing stray grain formation. researchgate.net
Solidification/Withdrawal Rate (R)1-20 µm/sControls the dendrite arm spacing and the scale of the microstructure. Higher rates lead to finer structures. researchgate.netmdpi.com
G/R Ratio> 105 °C·s/cm²A critical parameter that determines the stability of the solidification front and the resulting grain morphology.
Hafnium Content~0.088 - 2.0 wt%Influences eutectic formation, grain boundary strengthening, and overall castability. dtic.milmdpi.com

Powder-Based Processing Approaches

Powder metallurgy routes offer an alternative to melt-based processing, enabling the synthesis of materials with unique microstructures that are not achievable through conventional casting. These methods are particularly effective for producing fine-grained or nanocrystalline hafnium-nickel alloys.

Hafnium-nickel alloy powders can be synthesized via a calciothermic reduction process, where oxides of the constituent metals are reduced using a powerful reducing agent like calcium or calcium hydride (CaH₂). google.comrudmet.net This method is advantageous for producing alloy powders directly from relatively inexpensive oxide precursors.

The general process involves:

Mixing: A homogenous mixture of hafnium dioxide (HfO₂) and nickel oxide (NiO) powders is blended with calcium hydride powder. The reducing agent is typically added in excess to ensure the complete reduction of the metal oxides. google.com

Reduction: The mixture is heated in an inert atmosphere or vacuum. At elevated temperatures, the calcium hydride decomposes, and the calcium reduces the metal oxides to their metallic forms, producing calcium oxide (CaO) as a byproduct.

Leaching: After the reaction, the resulting mixture contains the desired hafnium-nickel alloy powder along with CaO and any unreacted calcium. This cake is crushed and subjected to a leaching process, typically using acidic solutions followed by washing with water, to dissolve and remove the CaO and other impurities. google.com

Drying: The final product is a purified hafnium-nickel alloy powder, which is then dried under vacuum.

This technique allows for the formation of pre-alloyed powders, which can be beneficial for subsequent consolidation steps. The characteristics of the final powder, such as particle size and purity, depend on the properties of the initial oxide powders and the precise control of the reduction and leaching steps. researchgate.net

Mechanical alloying (MA) is a solid-state powder processing technique that produces homogenous alloy powders through repeated cold welding, fracturing, and rewelding of elemental powder particles in a high-energy ball mill. tandfonline.com This process is highly effective for synthesizing materials with non-equilibrium microstructures, including supersaturated solid solutions and nanocrystalline structures. tandfonline.comias.ac.in

For the hafnium-nickel system, the MA process would start with a blend of elemental hafnium and nickel powders. During high-energy milling, the severe plastic deformation induced by the colliding balls leads to an extremely fine-grained microstructure. The crystallite size can be reduced to the nanometer scale (typically <100 nm), resulting in a material with a very high volume fraction of grain boundaries. ias.ac.in These nanocrystalline structures can impart exceptional strength and hardness to the material. The process allows for alloying at temperatures far below the melting point of the constituents, making it suitable for systems with large differences in melting points or for creating metastable phases.

Table 3: Typical Parameters for Mechanical Alloying

ParameterDescriptionInfluence on Final Product
Milling TimeThe duration of the milling process, ranging from hours to tens of hours.Longer times lead to greater alloying, refinement of crystallite size, and potential amorphization. ias.ac.in
Ball-to-Powder Ratio (BPR)The weight ratio of the grinding media (balls) to the powder charge. Typically ranges from 5:1 to 20:1.A higher BPR increases the energy input and accelerates the alloying process.
Milling AtmosphereThe gas present in the milling vial, usually an inert gas like argon.Prevents oxidation and contamination of the reactive metal powders during milling.
Milling SpeedThe rotational speed of the mill, measured in revolutions per minute (RPM).Higher speeds impart more kinetic energy to the collisions, leading to faster processing.

Post-Synthesis Thermal Processing and Microstructure Control

Following initial synthesis, hafnium-nickel alloys often undergo thermal processing (heat treatment) to optimize their microstructure and mechanical properties. These treatments are designed to control the size, distribution, and coherency of strengthening precipitate phases within the metallic matrix.

For nickel-rich alloys containing hafnium, heat treatments typically involve two main stages:

Solution Annealing: The alloy is heated to a high temperature to dissolve any secondary phases and create a homogenous single-phase solid solution. The material is then rapidly quenched to retain this supersaturated solid solution at room temperature. researchgate.net

Aging (Precipitation Hardening): The solution-annealed alloy is subsequently heated to an intermediate temperature and held for a specific duration. This allows for the controlled precipitation of fine, coherent, or semi-coherent secondary phases from the supersaturated matrix. researchgate.netarxiv.org

In nickel-titanium-hafnium systems, which serve as a model for understanding precipitation in related alloys, aging treatments can induce the formation of dense, nanoscale precipitates such as the Ni₄Ti₃ or H-phase. researchgate.netarxiv.org The specific morphology, size, and distribution of these precipitates are highly dependent on the aging temperature and time. For instance, a low-temperature aging step can promote the nucleation of a high density of fine precipitates, leading to a significant increase in hardness and strength. arxiv.org By carefully selecting the heat treatment parameters, it is possible to tailor the microstructure to achieve a desired balance of properties.

Table 4: Example of Heat Treatment on Hardness of a Ni-Ti-Hf Alloy

Alloy CompositionHeat Treatment ConditionResulting Microstructure FeatureVickers Hardness (HV)Reference
Ni₅₆Ti₄₁Hf₃ (at. %)Solution Annealed + Aged at 300°C for 12 hDense, semi-coherent precipitation of Ni₄Ti₃ phase.752 researchgate.netarxiv.org
Ni₅₆Ti₃₆Hf₈ (at. %)Solution Annealed (SA)Solid-solution strengthening from Hf atoms.716 researchgate.netarxiv.org
Ni₅₆Ti₃₆Hf₈ (at. %)SA + Aged at 300°C for 12 h + Aged at 550°C for 4 hDense nanoscale precipitation of two interspersed phases (H-phase and a cubic Ni-rich phase).769 arxiv.org

Annealing Treatments and Their Influence on Phase Precipitation

Annealing treatments are a critical step in the processing of hafnium-nickel alloys, exerting a profound influence on the microstructure and, consequently, the mechanical properties of the material. These heat treatments are primarily employed to control the precipitation of various phases within the nickel matrix. The type, size, distribution, and coherency of these precipitates are dictated by the annealing temperature and duration, which in turn determine the alloy's performance characteristics, such as hardness and strength.

In nickel-titanium-hafnium alloys, specific aging treatments have been shown to induce the precipitation of distinct phases. For instance, a two-step aging process can lead to the dense, nanoscale precipitation of two interspersed phases: the H-phase and a cubic Ni-rich phase. scispace.com The precise control of annealing parameters is crucial; for example, prolonged aging at elevated temperatures can result in a decrease in hardness, returning the material to its solution-annealed state. scispace.com

The addition of hafnium to nickel-based superalloys also influences the precipitation behavior during annealing. Hafnium is a strong carbide-forming element and promotes the precipitation of MC-type carbides, where 'M' can be a combination of metals including hafnium itself. dtic.mil These carbides can play a significant role in the microstructural evolution of the alloy, for example, by impeding the movement of dislocations and influencing the formation of annealing twins. dtic.mil The density and stability of these carbides are directly related to the hafnium content and the annealing conditions.

The following table summarizes the influence of different annealing treatments on phase precipitation in hafnium-nickel and related alloys based on research findings.

Alloy SystemAnnealing TreatmentPrecipitated PhasesEffect on Microstructure and Properties
Ni-Ti-HfIntermediate aging (e.g., 300°C for 12 h) followed by normal aging (e.g., 550°C for 4 h)Dense, nanoscale H-phase and a cubic Ni-rich phaseSignificant increase in hardness.
Ni-Ti-HfAging at 550°C from 4 h to 12 hCoarsening of precipitatesDecrease in hardness back to the solution annealed level. scispace.com
Ni-based superalloy with HfHot isostatic pressing followed by annealingMC-type carbidesIncreased density of stable carbides, which can inhibit annealing twin nucleation and growth. dtic.mil

Control of Solidification Behavior and Defect Mitigation (e.g., Freckle Formation)

The solidification behavior of hafnium-nickel alloys is a complex process that significantly impacts the final quality of the cast components. The presence of hafnium can alter the solidification sequence, the morphology of the mushy zone, and the susceptibility to various casting defects. One of the critical challenges in the production of single-crystal nickel-based superalloys is the mitigation of defects such as freckles, which are chains of small, equiaxed grains that disrupt the single-crystal structure and degrade mechanical properties. cam.ac.uk

Freckle formation is primarily driven by thermosolutal convection in the interdendritic liquid during solidification. mdpi.com This convection is caused by density inversions resulting from the segregation of alloying elements. Research has indicated that hafnium has the potential to promote freckle formation because it tends to partition to the solid phase during solidification. researchgate.net This partitioning can contribute to the density differences that drive the fluid flow leading to freckle defects. The severity of freckling is influenced by several factors, including the alloy composition, casting conditions (such as temperature gradient and solidification rate), and the geometry of the casting. mdpi.comresearchgate.net

Despite its potential role in freckle formation, hafnium additions have been found to be beneficial in mitigating other solidification-related defects. For instance, hafnium can significantly reduce the susceptibility of nickel-based superalloys to hot-tearing. researchgate.net It achieves this by causing a more gradual decrease in the liquid fraction with temperature during the final stages of solidification, which is believed to lower the strains and strain rates in the vulnerable period where hot tears form. researchgate.net Furthermore, adding hafnium can increase the permeability of the mushy zone, which can improve castability by facilitating the feeding of liquid to compensate for solidification shrinkage, thereby reducing microporosity. scispace.com

The control of freckle formation and other solidification defects in hafnium-nickel alloys requires careful management of both the alloy composition and the processing parameters. Strategies to mitigate freckles often involve increasing the solidification temperature gradient and controlling the solidification rate to minimize the width of the mushy zone and suppress interdendritic fluid flow. researchgate.net

The table below outlines the influence of hafnium on solidification behavior and defect formation in nickel-based superalloys.

Defect TypeInfluence of HafniumMitigation Strategies
Freckle Formation Tends to partition to the solid phase, which can potentially promote freckle formation. researchgate.netControl of solidification parameters (e.g., increasing temperature gradient, controlling solidification rate). researchgate.net
Hot Tearing Significantly reduces hot-tearing susceptibility by promoting a more gradual decrease in the liquid fraction during the final stages of solidification. researchgate.netOptimized hafnium content.
Microporosity Can increase the permeability of the mushy zone, improving castability and reducing microporosity. scispace.comControlled additions of hafnium.

Advanced Characterization Methodologies in Hafnium Nickel Research

Structural and Morphological Probing Techniques

Detailed analysis of the crystal structure, microstructure, and elemental distribution is fundamental to establishing the structure-property relationships in hafnium-nickel alloys.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is an indispensable tool for identifying the crystalline phases present in hafnium-nickel alloys and for the precise determination of their lattice parameters. By analyzing the diffraction patterns, researchers can distinguish between different intermetallic compounds, solid solutions, and elemental phases.

In studies of Ni-Hf alloys with low hafnium concentrations (0.2, 2, and 5 at.% Hf), XRD has been instrumental in tracking phase formation. researchgate.net For instance, at 5 at.% Hf, XRD analysis revealed the presence of the HfNi₅ phase, which has a face-centered cubic (fcc) structure. researchgate.net In alloys with 2 at.% Hf, both the HfNi₅ phase and hafnium atoms occupying substitutional positions within the nickel lattice were identified. researchgate.net At a very low concentration of 0.2 at.% Hf, the hafnium atoms were found to primarily substitute nickel atoms in the fcc lattice without forming a separate intermetallic phase. researchgate.net

The determination of lattice parameters from XRD data provides valuable information about solid solution effects and strain. For example, in Ni-Cu alloys, which follow Vegard's law, the lattice parameter varies linearly with composition, allowing for an estimation of the elemental concentration in the solid solution. researchgate.net While specific lattice parameter values for various Hf-Ni phases are determined in individual research studies, a generalized table can illustrate the types of data obtained.

Hafnium Concentration (at.%)Identified PhasesCrystal StructureKey XRD Findings
0.2Ni(Hf) solid solutionfccHf atoms substitute Ni in the lattice. researchgate.net
2.0Ni(Hf) solid solution + HfNi₅fccCoexistence of solid solution and intermetallic phase. researchgate.net
5.0HfNi₅ + Ni-rich segregationsfccPrimary HfNi₅ phase with excess Ni. researchgate.net

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) for Microstructure and Compositional Mapping

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the microstructure of hafnium-nickel alloys at the micrometer scale. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM provides qualitative and quantitative information about the elemental composition of different phases and features within the microstructure.

SEM imaging, often using backscattered electrons, can reveal the morphology, size, and distribution of different phases based on atomic number contrast. ustb.edu.cnmdpi.com This is particularly useful for identifying intermetallic precipitates, dendritic structures, and grain boundaries. For example, in Ni-Hf alloys, SEM has been used to observe the distribution of the HfNi₅ phase. researchgate.net

EDS mapping provides a visual representation of the elemental distribution across the analyzed area. rsc.orgresearchgate.net By mapping the characteristic X-ray emissions of hafnium and nickel, researchers can confirm the composition of observed phases and identify any elemental segregation. nih.gov This technique has been crucial in confirming that in Ni-5 at.% Hf alloys, the microstructure consists of the HfNi₅ phase alongside Ni-rich segregations. researchgate.net The combination of SEM and EDS is essential for correlating the microstructure with the processing conditions and resulting material properties. wiley.com

Alloy SystemSEM ObservationEDS FindingReference
Ni - 5 at.% HfPresence of a distinct secondary phase.Confirmed the secondary phase as HfNi₅ and identified Ni-rich segregations. researchgate.net
High Hf nickel-based superalloyMicrostructural morphology including carbide and non-carbide regions.Elemental distribution maps of Ni, Hf, and other alloying elements in different regions after oxidation. ustb.edu.cn

Transmission Electron Microscopy (TEM) and Associated Techniques (SAED, HR-TEM, HAADF-STEM) for Nanoscale Microstructure and Crystallography

Transmission Electron Microscopy (TEM) and its associated techniques provide unparalleled resolution for investigating the nanoscale microstructure and crystallography of hafnium-nickel alloys. Bright-field and dark-field imaging can reveal the morphology and distribution of nano-sized precipitates and other features.

Selected Area Electron Diffraction (SAED) is used to determine the crystal structure of these nanoscale phases. For instance, in a Ni-Ti-Hf alloy, SAED patterns were used to identify Ni₄Ti₃ precipitates within the B2 matrix. researchgate.net High-Resolution TEM (HR-TEM) allows for the direct visualization of atomic lattices, enabling the study of interfaces and crystal defects. In the same Ni-Ti-Hf system, HR-TEM revealed the coalesced nature of Ni₄Ti₃ precipitates and the presence of twin relationships between different variants. researchgate.net

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) provides Z-contrast imaging, where heavier elements appear brighter. This is particularly useful for visualizing the distribution of hafnium within the nickel matrix or in precipitates at the nanoscale. When combined with EDS in the STEM mode, it allows for compositional mapping with nanometer resolution. nih.gov

Atom Probe Tomography (APT) for Three-Dimensional Atomic-Scale Compositional Analysis

Atom Probe Tomography (APT) is a cutting-edge technique that provides three-dimensional (3D) compositional mapping at the atomic scale, with a chemical sensitivity down to the parts-per-million level. azom.comyoutube.com This technique is invaluable for studying the precise location of individual atoms and understanding elemental partitioning and clustering in complex alloys. psu.edubohrium.com

In the context of nickel-based superalloys, which often contain hafnium as a minor alloying element, APT has been used to investigate the role of hafnium in freckle formation. researchgate.net Studies have shown that hafnium tends to partition to the solid during solidification and to the γ phase during γ-γ' phase separation. researchgate.net This partitioning behavior can influence the microstructural development and properties of the alloy. APT allows for the direct visualization and quantification of this elemental distribution within and across different phases and interfaces, providing insights that are not achievable with other techniques. ethz.chresearchgate.net The ability to reconstruct a 3D atomic map of a small volume of the material offers a unique perspective on the atomic-level chemistry of hafnium-nickel systems. nasa.gov

Spectroscopic and Spectroelectrochemical Characterization

Spectroscopic techniques are employed to probe the electronic structure and local atomic environment of elements within the hafnium-nickel system.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is particularly sensitive to paramagnetic species, such as certain transition metal ions. While hafnium is not typically EPR-active, nickel in specific oxidation states (e.g., Ni(I) or Ni(III)) can be paramagnetic and thus studied by EPR. nih.govelectronicsandbooks.com

In the context of hafnium-nickel materials, EPR could be used to investigate the electronic state of nickel ions, for instance, at defect sites or in specific coordination environments. High-frequency and high-field EPR (HFEPR) has proven effective in characterizing "EPR-silent" species, such as integer-spin systems like Ni(II) (S=1), by overcoming the large zero-field splitting that can make conventional EPR spectra unobservable. acs.orgnih.gov HFEPR has been successfully applied to various nickel complexes, allowing for the determination of zero-field splitting parameters and g-tensors. nationalmaglab.orgrsc.orgfsu.edu While direct EPR studies focusing solely on the binary Hf-Ni system are not widely reported, the technique's application to nickel-containing materials suggests its potential for probing the local electronic environment of nickel in hafnium-nickel alloys, particularly if paramagnetic centers are present or induced. nih.govnih.gov

UV-vis-near-IR Spectroelectrochemical Analysis

UV-vis-near-IR spectroelectrochemistry is an analytical technique that combines electrochemistry with absorption spectroscopy to investigate the electronic structure of electroactive species and the mechanisms of their electrochemical reactions. avantes.com This in-situ method allows for the simultaneous measurement of spectroscopic data as a function of an applied electrical potential, providing detailed information on the formation, concentration, and nature of charged species generated during redox processes. avantes.comresearchgate.net

In the context of hafnium and nickel-containing compounds, this methodology is employed to study the nature of redox events. For instance, research on hybrid Zr/Hf-phthalocyaninate-capped nickel(II) tris-pyridineoximates utilizes in-situ spectroelectrochemical cyclic voltammetry to understand the electronic transitions within these complex molecules. researchgate.net By monitoring the changes in the UV-vis-NIR absorption spectra while sweeping the potential, researchers can identify and characterize the species formed at different oxidation states. avantes.comresearchgate.net This provides valuable insight into the electron transfer mechanisms and the electronic structure of the compounds. avantes.com

Extended X-ray Absorption Fine Structure Spectroscopy (EXAFS) for Local Atomic Structure

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique used to determine the local atomic structure of materials in various states, including crystalline, amorphous, and liquid. mpg.de The method involves measuring the X-ray absorption coefficient of a material at and above an absorption edge of a specific element. The fine structure, or oscillations, in the absorption spectrum beyond the edge is caused by the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. mpg.dersc.org

Analysis of the EXAFS spectrum can yield precise information about the local environment of the absorbing atom, including:

Interatomic distances (r): The distances to neighboring atoms. aps.org

Coordination numbers (N): The number of atoms in a given coordination shell. aps.org

Debye-Waller factor (σ²): A measure of the mean-square relative displacement of the atoms, indicating the degree of structural and thermal disorder. rsc.orgaps.org

In the study of hafnium-nickel systems, EXAFS is crucial for understanding the arrangement of atoms, which dictates the material's properties. For example, Hf L3 edge EXAFS has been used to study the speciation of Hafnium(IV) sorbed onto surfaces, revealing changes in the Hf-species and their binding sites. researchgate.net Similarly, EXAFS at the Ni and Mn K-edges has been applied to Ni-Mn alloys to estimate the degree of short-range atomic order, which was found to correlate directly with the material's magnetic properties. researchgate.net This demonstrates the capability of EXAFS to provide detailed, quantitative information on the local atomic structure in multi-element systems like hafnium-nickel alloys. aps.orgresearchgate.net

Thermal and Mechanical Property Assessment Techniques

Differential Scanning Calorimetry (DSC) for Phase Transformations

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the phase transformations in materials by measuring the difference in heat flow between a sample and a reference as a function of temperature. nist.govresearchgate.net In hafnium-nickel alloys, particularly Ni-Ti-Hf shape memory alloys, DSC is essential for determining the critical temperatures and enthalpies of martensitic and austenitic transformations, which are central to their functional properties. researchgate.netnih.gov

DSC studies on Ni-Ti-Hf alloys involve heating and cooling the samples at controlled rates to observe the endothermic and exothermic peaks corresponding to phase changes. researchgate.netnih.gov Research has shown that the heating rate can influence the transformation temperatures and enthalpies. researchgate.net For example, in Ni-Ti-Hf alloys, DSC analysis reveals the austenite (B1171964) start (As) and finish (Af) temperatures during heating, and the martensite (B1171850) start (Ms) and finish (Mf) temperatures during cooling. nih.gov This data is critical for designing and optimizing heat treatments to achieve desired performance characteristics. researchgate.net

Table 1: Phase Transformation Temperatures of Ni-Ti-Hf Alloys Determined by DSC
Alloy CompositionTransformationStart Temperature (°C)Finish Temperature (°C)
R-Motion (25/.06)Austenitic (Heating)33.9435.09
Martensitic (Cooling)27.5429.13
HyFlex EDM (25/.06)Austenitic (Heating)43.3250.00
Martensitic (Cooling)44.5237.68

Data sourced from dynamic cyclic fatigue and DSC analysis of R-Motion files. nih.gov

Microhardness and Vickers Hardness Testing

Microhardness testing is a method used to determine a material's resistance to localized plastic deformation. industrialphysics.com The Vickers hardness test is a widely used microhardness technique that employs a diamond pyramid indenter pressed into the material's surface with a specific load. gnehm-testing.cominnovatest-europe.com The size of the resulting indentation is measured optically, and the Vickers Hardness number (HV) is calculated. gnehm-testing.com This method is highly versatile and suitable for a wide range of materials, including thin films and small components. struers.com

In the development of hafnium-nickel alloys for tribological applications, Vickers hardness testing is a key tool for evaluating the effects of composition and heat treatment on mechanical properties. arxiv.org For instance, studies on Ni₅₆Ti₄₁Hf₃ and Ni₅₆Ti₃₆Hf₈ alloys have shown that hardness can be significantly manipulated through aging treatments. A two-step aging process for the Ni₅₆Ti₃₆Hf₈ alloy, which induces the dense precipitation of two interspersed phases (H-phase and a cubic Ni-rich phase), resulted in a maximum hardness of 769 HV, the highest reported for this alloy family. arxiv.org

Table 2: Vickers Hardness of Ni-Ti-Hf Alloys Under Various Conditions
Alloy Composition (at. %)ConditionVickers Hardness (HV)
Ni₅₆Ti₄₁Hf₃Solution Annealed + Aged (300°C, 12h)752
Solution Annealed (contains 54 vol.% Ni₄Ti₃ precipitates)707
Ni₅₆Ti₃₆Hf₈Solution Annealed716
Two-Step Aged (300°C, 12h + 550°C, 4h)769

Data sourced from research on heat treatment-microstructure-hardness relationships in Ni-rich Ni-Ti-Hf alloys. arxiv.org

Rolling Contact Fatigue (RCF) Testing for Tribological Performance

Rolling Contact Fatigue (RCF) is a failure mechanism that occurs in components subjected to repeated rolling and sliding contact, such as bearings and gears. wikipedia.org RCF testing is a specialized method used to evaluate the fatigue resistance and durability of materials under these conditions. wikipedia.orgdot.gov In a typical "three-ball-on-rod" setup, three balls are loaded against a rotating rod specimen, simulating the contact stresses experienced in real-world applications. researchgate.net

The tribological performance of Ni-Ti-Hf alloys has been extensively studied using RCF testing. researchgate.netmines.edu Research comparing Ni₅₅Ti₄₅, Ni₅₄Ti₄₅Hf₁, and Ni₅₆Ti₃₆Hf₈ alloys revealed significant differences in their RCF performance. researchgate.net The Ni₅₆Ti₃₆Hf₈ alloy demonstrated a notable increase in RCF resistance, exhibiting a much smaller subsurface damage zone (1.5 microns) compared to the other alloys (over 6 microns). researchgate.net This superior performance was attributed to its unique microstructure, which consists of dense cubic NiTiHf and H-phase precipitates that restrict the formation of broad deformation bands. researchgate.net In contrast, the other alloys, with higher fractions of the B2 matrix phase, experienced shearing and dissolution of strengthening precipitates within wide deformation bands, leading to nanocrystalline grain formation and eventual amorphization. researchgate.net

Table 3: Rolling Contact Fatigue (RCF) Performance of Ni-Ti-Hf Alloys
Alloy Composition (at. %)Primary Strengthening Phase(s)Observed Subsurface Damage Zone DepthKey Deformation Mechanism
Ni₅₅Ti₄₅Ni₄Ti₃> 6 µmBroad deformation bands, shearing and dissolution of precipitates, amorphization
Ni₅₄Ti₄₅Hf₁Ni₄Ti₃> 6 µmBroad deformation bands, shearing and dissolution of precipitates, amorphization
Ni₅₆Ti₃₆Hf₈Cubic NiTiHf and H-phase~ 1.5 µmNarrow deformation bands restricted between dense precipitates

Data sourced from studies on RCF deformation mechanisms in Ni-rich Ni-Ti-Hf alloys. researchgate.net

Synchrotron X-ray Measurements for High-Temperature/Pressure Studies

Synchrotron X-ray sources provide extremely bright and focused X-ray beams that enable the in-situ investigation of materials under extreme conditions of high temperature and high pressure. researchgate.netornl.gov These advanced measurements are often conducted using a diamond anvil cell (DAC) to generate high pressures, which can be combined with laser heating to achieve high temperatures simultaneously. ornl.gov Synchrotron-based techniques like X-ray diffraction (XRD) allow for the real-time study of crystal structure and phase transformations as they occur under these conditions. researchgate.netarxiv.org

This methodology is invaluable for exploring the phase diagrams and structural stability of hafnium-nickel alloys at conditions that are otherwise inaccessible. For example, synchrotron energy-dispersive X-ray powder diffraction has been used to study hafnium oxide (HfO₂) at pressures up to 20 GPa. iaea.org These experiments identified a phase transition from the initial monoclinic phase to an orthorhombic phase starting at 2.6 GPa. iaea.org Such studies provide fundamental data on the compressibility and structural evolution of hafnium-containing materials, which is crucial for predicting the behavior of Hf-Ni alloys in demanding applications and for synthesizing novel high-pressure phases. researchgate.netiaea.org The high flux of synchrotron sources allows for rapid data collection, making it possible to track the kinetics of these transformations. arxiv.org

First Principles and Computational Investigations of Hafnium Nickel Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density functional theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to hafnium-nickel systems to elucidate the nature of their chemical bonding, phase stability, and mechanical response.

Band Structure Analysis and Fermi Level Characteristics

The electronic band structure and the density of states (DOS) near the Fermi level are crucial in determining the physical properties of intermetallic compounds. In Hafnium-Nickel systems, the bonding is characterized by the hybridization of the d-orbitals of the transition metals Hf and Ni. First-principles calculations reveal that the valence band is primarily composed of Ni 3d states, while the conduction band is dominated by Hf 5d states.

The Fermi level in these compounds typically falls within a region of hybridized d-bands. The specific location of the Fermi level and the density of states at this level are critical for the stability of different intermetallic phases. For instance, in some transition metal carbides, a significant nesting of the Fermi surfaces has been associated with variations in superconducting behavior. While detailed band structure and Fermi surface topology for all Hf-Ni intermetallics are not extensively documented in the literature, the principles of d-d hybridization govern their electronic characteristics. The density of states at the Fermi level plays a significant role in the stability and bonding of these compounds.

Atomic-Scale Energetics and Stability of Intermetallic Phases

First-principles calculations are instrumental in determining the formation enthalpies and cohesive energies of various Hf-Ni intermetallic compounds, which are direct indicators of their thermodynamic stability. These calculations have been used to assess the stability of numerous phases in the Hf-Ni system, including Hf₂Ni, HfNi, Hf₉Ni₁₁, Hf₇Ni₁₀, Hf₃Ni₇, HfNi₃, Hf₂Ni₇, and HfNi₅.

By calculating the total energy of the crystal structure and subtracting the energies of the constituent elements in their ground states, the formation enthalpy can be accurately predicted. These theoretical predictions are often in good agreement with experimental measurements and are crucial for the construction of accurate phase diagrams. For example, the calculated enthalpy of formation for HfNi is approximately -53.5 kJ/mol·atom, indicating a strong driving force for the formation of this intermetallic compound.

CompoundCalculated Enthalpy of Formation (kJ/mol·atom)Reference
HfNi-53.5 nih.gov
Hf₂Ni-42.8 (for CoHf, analogous system) researchgate.net
HfNi₃-47.8 researchgate.net
Hf₂Ni₇-44.1 (for Ni₇Hf₂) researchgate.net

Theoretical Prediction of Elastic Moduli and Anisotropy

The mechanical properties of hafnium-nickel intermetallics can be predicted through first-principles calculations of their elastic constants. By applying small strains to the crystal lattice and calculating the resulting stress, the full set of elastic constants (Cᵢⱼ) can be determined. From these constants, important mechanical properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived using the Voigt-Reuss-Hill approximations.

PropertyDescription
Bulk Modulus (B)Resistance to volume change under hydrostatic pressure.
Shear Modulus (G)Resistance to shape change at a constant volume.
Young's Modulus (E)Stiffness or resistance to elastic deformation under tensile or compressive stress.
Poisson's Ratio (ν)The ratio of transverse strain to axial strain.
Zener Anisotropy Ratio (Aᶻ)A measure of the elastic anisotropy for cubic crystals.

Computational Analysis of Hafnium Partitioning Behavior in Alloys

In multi-phase nickel-based superalloys, the partitioning of alloying elements between the γ (fcc) and γ' (L1₂) phases is critical to the alloy's performance. First-principles calculations have been employed to investigate the partitioning behavior of hafnium in these systems. By calculating the substitutional formation energy of a hafnium atom in both the γ-Ni and γ'-Ni₃Al phases, the preferential site occupancy can be determined.

Atom-probe tomography (APT) results have shown a strong partitioning of Hf atoms to the γ phase. However, initial first-principles calculations of the substitutional formation energy for a model γ(Ni)/γ'(Ni₃Al) system indicated that Hf should partition to the γ' phase. Further computational analysis revealed that the presence of other alloying elements, such as chromium, plays a crucial role. Calculations of the Hf-Cr binding energy suggest a strong attractive interaction between these two elements. Since chromium partitions to the γ phase, this strong binding energy leads to a reversal of the hafnium partitioning preference, causing it to favor the γ phase in the presence of chromium aalto.fi.

Molecular Dynamics and Other Simulation Approaches

While DFT provides a detailed quantum mechanical description of the electronic structure, molecular dynamics (MD) simulations are better suited for studying the dynamic evolution of larger atomic systems over longer timescales. MD simulations rely on interatomic potentials, which can be derived from first-principles data, to model the forces between atoms.

Modeling of Phase Transformations and Diffusion Phenomena

Molecular dynamics simulations have been utilized to study structural transitions and glass-forming ability in the Ni-Hf system. By constructing a realistic interatomic potential for the Ni-Hf system, researchers can simulate the behavior of the alloy under different conditions, such as varying solute concentrations and temperatures.

These simulations have shown that face-centered-cubic (fcc) and hexagonal close-packed (hcp) solid solutions in the Ni-Hf system become unstable and transform into a disordered amorphous state when the solute concentration exceeds a critical solubility limit. Specifically, the hcp Hf-rich solid solution becomes amorphous beyond 25 at. % Ni, and the fcc Ni-based solid solution becomes amorphous beyond 18 at. % Hf. These findings allow for the prediction of the glass-forming range in the Ni-Hf system, which is estimated to be between 25 and 82 at. % Ni. Furthermore, MD simulations have revealed the existence of mixed-phase regions where an amorphous phase coexists with a crystalline phase.

MD simulations are also a powerful tool for studying diffusion phenomena. By tracking the mean-square displacement of atoms over time at various temperatures, the diffusion coefficients of different elements in the alloy can be calculated. This information is vital for understanding processes such as precipitate coarsening and creep, which are critical for the high-temperature performance of these materials.

Computational Catalysis with Hafnium-Nickel Complexes

First-principles and computational investigations have become instrumental in elucidating the catalytic potential of hafnium-nickel systems. These theoretical approaches provide a molecular-level understanding of reaction mechanisms, which is crucial for the rational design of novel and efficient catalysts. This section delves into the computational exploration of hafnium-nickel complexes in the context of CO2 activation and reduction, as well as simulations of their surface reactivity.

Mechanistic Insights into CO2 Activation and Reduction

Computational studies, particularly those employing density functional theory (DFT), have shed light on the mechanistic pathways of carbon dioxide (CO2) activation and its subsequent reduction facilitated by hafnium-based complexes. These investigations are pivotal in the quest for effective catalysts for CO2 utilization, a critical aspect of mitigating greenhouse gas emissions.

A notable study focused on a hafnium complex acting as a frustrated Lewis pair catalyst for CO2 activation and reduction. figshare.comtandfonline.com The research explored the reaction mechanisms for CO2 activation with the hafnium complex in different oxidation states: oxidized, single-electron reduced, and two-electron reduced. The energy barriers for the activation of CO2 were calculated to be 17.18 kcal/mol, 14.46 kcal/mol, and 15.73 kcal/mol for the oxidized, single-electron reduced, and two-electron reduced states, respectively. figshare.comtandfonline.com These findings suggest that the single-electron reduced state of the hafnium complex is the most favorable for initiating the activation of the CO2 molecule. figshare.com

Following the activation of CO2, the study investigated the mechanisms for its reduction to carbon monoxide (CO) and formate (HCOO⁻) in the presence of a proton source (HCl). The calculations revealed a significant difference in the activation energies for the release of these two products from the hafnium complex. The activation energy for the release of CO was found to be a mere 9.05 kcal/mol, while the barrier for the release of HCOO⁻ was substantially higher at 75.34 kcal/mol. figshare.comtandfonline.com This large disparity in activation energies strongly indicates that the reduction of CO2 by this hafnium complex is highly selective towards the formation of carbon monoxide, with the production of formate being kinetically unfavorable. figshare.com

Interactive Data Table: Calculated Energy Barriers for CO2 Activation and Reduction by a Hafnium Complex

Catalyst StateProcessProductActivation Energy (kcal/mol)
OxidizedCO2 Activation-17.18
Single-Electron ReducedCO2 Activation-14.46
Two-Electron ReducedCO2 Activation-15.73
-CO2 ReductionCO9.05
-CO2 ReductionHCOO⁻75.34

Simulations of Surface Reactivity

While detailed computational studies on the catalytic reactivity of well-defined hafnium-nickel bimetallic surfaces are emerging, insights can be gleaned from investigations into the surface properties of related systems. First-principles calculations have been employed to understand the structural and electrical properties of interfaces involving hafnium oxide, a passive layer that readily forms on hafnium-containing materials. diva-portal.orgrsc.org

One such study utilized first-principles calculations to investigate the interface phenomena in hafnium oxide-based metal-insulator-metal diodes. rsc.org These simulations, while focused on electronic devices, provide valuable information on the stability and electronic structure of interfaces between hafnium oxide and metals like gold and platinum. The results indicated that stable interfaces are formed, and the electronic transport properties are influenced by the crystal structure of the hafnium oxide. rsc.org Understanding these fundamental interactions at the atomic level is a prerequisite for modeling the more complex catalytic reactions that would occur on a functionalized surface.

Furthermore, research into the oxidation behavior of nickel-based superalloys containing hafnium has shown that hafnium can readily form its oxide on the surface, especially at elevated temperatures. mdpi.comresearchgate.net The presence of hafnium oxide can significantly influence the surface chemistry and reactivity of the alloy. Computational models can help to predict the segregation of elements to the surface and the formation of different oxide phases, which in turn would dictate the catalytic activity. For instance, the formation of a stable hafnium oxide layer could passivate the surface, while in other configurations, the interface between hafnium oxide and nickel domains could create unique active sites for catalysis.

The development of reactive force fields, such as ReaxFF, has enabled the simulation of catalytic processes on metal surfaces, including nickel. annualreviews.org These methods can be extended to bimetallic systems like hafnium-nickel to investigate the adsorption and dissociation of molecules, which are elementary steps in many catalytic cycles. Such simulations could provide a detailed picture of how the presence of hafnium modifies the electronic structure and, consequently, the catalytic properties of the nickel surface, leading to enhanced activity or selectivity for specific reactions.

Functional Applications and Performance Enhancement of Hafnium Nickel Materials

Hafnium as an Alloying Element in Nickel-Based Superalloys

The addition of hafnium (Hf) to nickel-based superalloys is a critical strategy for enhancing their performance in high-temperature applications. Hafnium imparts a range of beneficial effects on the microstructure and mechanical properties of these alloys, which are essential for components in gas turbines and jet engines.

A primary reason for incorporating hafnium into nickel-based superalloys is to enhance their creep strength and maintain mechanical integrity at elevated temperatures. The presence of hafnium has been demonstrated to prolong the creep life of these alloys, with its effectiveness being particularly notable at lower stress levels for Hf content in the range of 0-0.6 mass%. scientific.net

Detailed research on a K4750 nickel-based superalloy has provided quantitative evidence of hafnium's impact on stress rupture life. The study revealed a significant increase in the mean stress rupture life at 750 °C and 430 MPa with increasing hafnium content, as detailed in the table below.

Hafnium Content (wt. %)Mean Stress Rupture Life (hours)
099.54
0.11105.73
0.28170.96

Data from a study on K4750 nickel-based superalloy at 750 °C and 430 MPa. researchgate.net

This improvement is attributed to several factors, including the modification of carbide morphology and the strengthening of the γ' phase. researchgate.net

Hafnium significantly improves the oxidation resistance of nickel-based superalloys, which is critical for their longevity in high-temperature, corrosive environments. This enhancement is largely due to the improved adherence of the protective oxide scale to the alloy substrate. core.ac.uk

Studies on a high-hafnium (1.34 wt%) nickel-based superalloy have shown excellent oxidation resistance at temperatures up to 1100°C, with no spallation of the oxide scale. researchgate.net The mechanism behind this improved adherence is the formation of "peg-like" hafnium oxide (HfO2) structures at the oxide-metal interface. At 1000°C, HfO2 particles form within the spinel phases of the scale, and these "pegs" are observed within and beneath the inner alumina (Al2O3) layer after 200 hours. researchgate.net At a higher temperature of 1100°C, these beneficial HfO2 "pegs" form in the early stages of oxidation (within 25 hours). researchgate.net This "pegging" effect mechanically keys the oxide scale to the substrate, preventing it from flaking off during thermal cycling.

As a strong carbide former, hafnium leads to the precipitation of hafnium carbides (HfC) within the microstructure of nickel-based superalloys. totalmateria.com These carbides have very high melting points and are extremely hard, contributing significantly to the high-temperature strength of the alloy. totalmateria.com The presence of hafnium influences the type and morphology of carbides that form.

In hafnium-containing alloys, there is a tendency to form small, coherent, blocky, and closely spaced MC and M23C6 carbides at the grain boundaries. scientific.net This is in contrast to hafnium-free alloys, which tend to form larger, incoherent MC carbides. scientific.net The finer, more coherent carbides are more effective at pinning grain boundaries and impeding dislocation motion, thus enhancing the creep resistance. Furthermore, studies have shown that (Nb, Hf, Ti)C type carbides are structurally stable even after prolonged exposure to high temperatures. iaea.org The increase in Hf content can also change the morphology of MC carbides from long strips to more rod-like and blocky shapes. researchgate.net

Hafnium additions have a pronounced effect on the solidification behavior of nickel-based superalloys, particularly on the formation of the γ/γ' eutectic phase. The γ/γ' eutectic forms in the interdendritic regions during the final stages of solidification.

The addition of hafnium to the MAR-M200 superalloy, for example, increases the normal volume fraction of the eutectic constituent from approximately 2% to about 15%. dtic.mil This increase in the eutectic phase can be beneficial for the castability of the alloy. Research on the IN792 superalloy has shown that hafnium additions significantly reduce the susceptibility to hot-tearing. researchgate.net This is attributed to a more gradual decrease in the liquid fraction with temperature in the final stages of solidification, which reduces the strains and strain rates in the vulnerable period where hot tears can form. researchgate.net

During the solidification of nickel-based superalloys, alloying elements segregate between the solidifying dendrites (γ phase) and the remaining interdendritic liquid. Hafnium has a low solubility in the γ phase and, as a result, it partitions strongly to the interdendritic liquid. dtic.mil This partitioning behavior has a significant impact on the stability of the strengthening γ' phase.

The enrichment of hafnium in the interdendritic liquid makes it a potent strengthener of the γ' phase that forms in these regions. dtic.mil The equilibrium distribution coefficient of hafnium in a hafnium-modified Mar-M200 superalloy has been determined to be between 0.16 and 0.29, indicating its strong tendency to segregate to the liquid phase during solidification. osti.gov This partitioning of hafnium to the γ' phase can cause a repartitioning of other elements in the γ and γ' phases, leading to changes in the lattice mismatch between these two phases. researchgate.net This, in turn, can affect the morphology and stability of the γ' precipitates, with higher hafnium content leading to a transformation of secondary γ' precipitates from spherical to cuboidal shapes. researchgate.net

Hafnium-Nickel Intermetallics in Shape Memory Alloys (SMA)

Hafnium-Nickel (Hf-Ni) systems, particularly when combined with Titanium (Ti) to form NiTiHf alloys, have garnered significant attention for their potential in high-temperature shape memory applications. These alloys are being developed to operate in environments where traditional binary NiTi alloys cannot function due to their relatively low transformation temperatures, which are typically below 100°C mdpi.comresearchgate.net. The addition of hafnium to the NiTi matrix serves to increase the phase transformation temperatures, making these materials viable for use as actuators and other components in the aerospace, automotive, and energy sectors nasa.govresearchgate.netresearchgate.netbohrium.com.

Tailoring Transformation Temperatures for Elevated Temperature Applications

A key area of research in NiTiHf alloys is the ability to tailor their martensitic transformation temperatures for specific high-temperature applications. The transformation temperatures in these ternary alloys are highly sensitive to the concentration of hafnium, generally increasing with higher Hf content.

Research has demonstrated a systematic and significant increase in transformation temperatures with the substitution of Ti by Hf. For instance, in a Ni₄₉Ti₅₁-ₓHfₓ alloy system, the peak martensite (B1171850) temperature was observed to rise from 69°C for the binary Ni₄₉Ti₅₁ alloy to 525°C for the Ni₄₉Ti₂₁Hf₃₀ alloy. osti.gov Similarly, the peak austenite (B1171964) temperature increased from 114°C to 622°C for the same compositions. osti.gov This trend allows for the precise tuning of the operating temperature range of the shape memory effect.

Further studies have explored even higher Hf concentrations, pushing the operational limits of these materials to ultra-high temperatures. By increasing the hafnium content from 30 to 50 atomic percent (at. %), the austenite finish temperature (A_f) can be elevated to as high as 1190°C. nasa.gov The relationship between Hf content and transformation temperatures has been shown to be approximately linear, providing a predictable method for alloy design. nasa.gov The NiTi-20Hf (at. %) composition has been extensively studied and can exhibit transformation temperatures up to 330°C, depending on the precise Ni content. nasa.gov

The table below summarizes the effect of Hafnium content on the transformation temperatures of select NiTiHf alloys.

Alloy Composition (at. %)Peak Martensite Temp. (M_p) (°C)Peak Austenite Temp. (A_p) (°C)Austenite Finish Temp. (A_f) (°C)
Ni₄₉Ti₅₁69 osti.gov114 osti.gov-
Ni₄₉Ti₂₁Hf₃₀525 osti.gov622 osti.gov-
NiTi-20Hf--up to 330 nasa.gov
NiTi-50Hf--1190 nasa.gov
As-homogenized TiNiHf198 (M_s) mdpi.com260 (A_f) mdpi.com260 mdpi.com

Note: M_s refers to the martensite start temperature.

Development of High-Hardness and Wear-Resistant NiTiHf Alloys

Beyond elevating transformation temperatures, the addition of hafnium to NiTi alloys also significantly enhances their mechanical properties, leading to the development of high-hardness and wear-resistant materials. Hafnium contributes to solid solution strengthening and can promote the formation of fine precipitates, which impede dislocation motion and increase the material's strength and hardness. matec-conferences.org

Microstructural engineering through heat treatments is a crucial method for optimizing these properties. For example, aging Ni-rich NiTiHf alloys can lead to the formation of nano-sized precipitates. researchgate.net These precipitates are instrumental in improving the strength of the material, allowing it to exhibit a stable shape memory effect under extremely high stress levels, in some cases exceeding 1500 MPa. researchgate.net NiTiHf-based alloys have demonstrated the ability to function under high stress (above 500 MPa) and exhibit superelasticity at temperatures above 100°C. researchgate.netbohrium.com

The enhanced mechanical properties, such as hardness and creep resistance, make NiTiHf alloys suitable for applications requiring not only a shape change at high temperatures but also durability and resistance to wear. The formation of fine H-phase precipitates through aging treatments is a key factor in significantly improving the shape memory and superelastic properties due to precipitation strengthening. researchgate.net This results in alloys with high work outputs and dimensional stability, which are critical for reliable actuator performance. researchgate.net

The table below presents selected mechanical properties of engineered NiTiHf alloys.

Alloy SystemTreatmentAchieved Property
Ni-rich Ni₅₁.₂Ti₂₈.₈Hf₂₀Aging at 450°C & 550°CDimensional stability at >1500 MPa stress. researchgate.net
Ni-rich Ni₅₁.₂Ti₂₈.₈Hf₂₀Aging at 550°C-3hSuperelasticity at 120–160°C with stresses up to 2 GPa. researchgate.net
NiTiHf-based alloysGeneralShape memory effect under high stress (>500 MPa). researchgate.net

Catalytic and Electrocatalytic Applications of Hafnium-Nickel Systems

Hafnium-Nickel systems are also being explored for their potential in catalysis and electrocatalysis. The combination of a highly reactive transition metal like Nickel with a stable, oxophilic element like Hafnium can lead to synergistic effects, enhancing catalytic activity and stability for various chemical transformations.

Surface Reactivity and Catalytic Activity in Organic Reactions

Both nickel and hafnium compounds are known to be effective catalysts in a range of organic reactions. Nickel-based catalysts are widely used for hydrogenation processes due to their ability to activate hydrogen and unsaturated organic molecules. nih.govmdpi.commdpi.com They are promising for the hydrogenation of compounds with ethylene and acetylene bonds, nitro- and keto- groups, and various aromatic systems. mdpi.comresearchgate.net

Hafnium catalysts, often in the form of compounds like hafnium tetrachloride (HfCl₄), exhibit strong Lewis acidity. alfachemic.com This property makes them effective in catalyzing reactions such as Friedel-Crafts acylations, polymerizations, and condensation reactions between carboxylic acids and alcohols to form esters. alfachemic.com

In a combined Hafnium-Nickel system, the surface can present dual active sites. The nickel sites can facilitate hydrogenation and dehydrogenation steps, while the hafnium sites, due to their oxophilicity, can act as Lewis acid centers to activate oxygen-containing functional groups. This bifunctional nature is advantageous in complex organic transformations. For example, in the hydrogenation of phenanthrene, nickel-based catalysts have shown high conversion rates, and the interaction between nickel and a support material (like Al₂O₃ in NiAl₂O₄) is crucial for creating highly dispersed and active metal particles. nih.gov The addition of hafnium could further modify the electronic properties of nickel, potentially enhancing selectivity and preventing deactivation. mdpi.com

Hydrogen Absorption and Desorption Kinetics in Hafnium-Nickel Intermetallics

Intermetallic compounds involving nickel and hafnium are candidates for hydrogen storage applications. The process of hydrogen absorption in such materials typically involves several steps: physisorption of H₂ molecules, dissociation into H atoms (chemisorption), diffusion of H atoms into the bulk, and the formation of a metal hydride phase. ustb.edu.cnustb.edu.cn The reverse process occurs during desorption.

The kinetics of these processes are critical for practical applications. Studies on hafnium hydride (HfHₓ) provide insight into the desorption part of the cycle. Isochronal heating of hafnium hydride powders reveals three distinct desorption regions corresponding to different hydride phases. bangor.ac.ukbangor.ac.uk

A Kissinger analysis of the desorption peaks allows for the calculation of activation energies for the different desorption steps. bangor.ac.ukbangor.ac.uk

Desorption ReactionPeak Temperature (°C)Activation Energy (kJ/mol)Proposed Rate-Limiting Step
ε → ε+δ~350~150-161Second-order diffusion bangor.ac.ukbangor.ac.uk
ε+δ → δ~415~170-173First-order interface reaction bangor.ac.ukbangor.ac.uk
δ+α~700~90Zeroth-order surface reaction bangor.ac.ukbangor.ac.uk

In Hafnium-Nickel intermetallics, the presence of nickel is expected to influence these kinetics. Nickel is known to be an excellent catalyst for the dissociation of hydrogen molecules, which can facilitate the absorption process (chemisorption step). This could potentially lower the activation barrier for hydrogen uptake compared to pure hafnium. The specific composition and crystal structure of the Hf-Ni intermetallic will ultimately determine the stability of the resulting hydride and the kinetics of hydrogen absorption and desorption. arxiv.org

Role in CO₂ Conversion Processes

The catalytic conversion of carbon dioxide (CO₂) into valuable chemicals is a field of intense research. Both hafnium and nickel have shown promise in activating and transforming the relatively inert CO₂ molecule.

Nickel-based catalysts are primarily investigated for CO₂ hydrogenation, particularly for methanation (conversion to methane, CH₄) or the reverse water-gas shift (RWGS) reaction to produce carbon monoxide (CO). researchgate.netcore.ac.uk The reaction often proceeds through the formation of surface intermediates like formates (HCOO) or the direct dissociation of CO₂ into adsorbed CO and oxygen. researchgate.netcore.ac.uk The role of these intermediates is complex, with some studies suggesting formate is a spectator molecule while the main pathway involves CO. researchgate.net

Hafnium-based materials can also play a significant role in CO₂ activation. Due to hafnium's strong oxophilicity, Hf sites can act as Lewis acids, binding to the oxygen atoms of the CO₂ molecule and facilitating its activation. researchgate.net For example, hafnium-based metal-organic frameworks (MOFs) have demonstrated increased CO₂ adsorption capacity compared to their zirconium analogues. researchgate.net Hafnium-phosphinoamide complexes can act as frustrated Lewis pairs to bind and activate CO₂. rsc.org

In a Hafnium-Nickel catalytic system for CO₂ conversion, a synergistic mechanism can be envisioned. The hafnium sites could capture and activate CO₂ molecules, while the adjacent nickel sites could dissociate hydrogen. The activated species could then react at the interface of these sites, potentially leading to more efficient and selective conversion of CO₂ to desired products like methane, methanol, or other hydrocarbons.

Hafnium-Nickel in Advanced Material Design

The unique combination of properties offered by hafnium-nickel (Hf-Ni) systems has positioned them as critical materials in advanced engineering applications. The strategic incorporation of hafnium into nickel-based matrices allows for the design of materials with superior performance characteristics, particularly in environments subjected to extreme temperatures, corrosive atmospheres, and high mechanical stresses. This section explores the functional applications and performance enhancements achieved through the use of hafnium-nickel materials, with a focus on their roles in protective coatings, diffusion barriers, and the reinforcement of refractory materials.

Development of Protective Coatings and Diffusion Barriers

Hafnium-nickel alloys are integral to the development of advanced protective coatings and diffusion barriers, primarily for high-temperature applications such as in gas turbines and jet engines. The addition of hafnium to nickel-based coatings, particularly nickel aluminide (NiAl) bond coats in thermal barrier coating (TBC) systems, significantly enhances their durability and resistance to oxidation and corrosion.

Research has demonstrated that even small additions of hafnium can have a profound effect on the performance of these coatings. For instance, studies on β-NiAl coatings have shown that doping with hafnium improves the adherence of the thermally grown oxide (TGO) layer, which is crucial for the longevity of the TBC. Hafnium is believed to segregate to the grain boundaries and the interface between the coating and the TGO, strengthening these regions and reducing the likelihood of spallation.

Furthermore, hafnium additions can increase the creep resistance of the bond coat. This is particularly important as it helps to inhibit the rumpling of the bond coat surface, a phenomenon that can lead to stress concentrations and premature failure of the TBC. The table below summarizes the effects of varying hafnium content on the performance of β-NiAl coatings.

Hafnium Content (at.%)Effect on Oxide Scale DurabilityInfluence on Creep Resistance
0.02ImprovedIncreased
0.15Decreased-

In the context of diffusion barriers, nickel-based layers are commonly employed to prevent the interdiffusion of atoms between different layers of a material system, which can degrade the performance and reliability of electronic components. The introduction of hafnium into these nickel barrier layers can further enhance their effectiveness. Hafnium's high affinity for oxygen and nitrogen allows it to form stable hafnia (HfO₂) and hafnium nitride (HfN) precipitates, which can act as diffusion obstacles, thereby improving the barrier properties of the nickel layer.

Refractory Material Reinforcement

Hafnium plays a significant role in the reinforcement of nickel-based superalloys, which are a class of refractory materials designed to withstand extreme temperatures and stresses. The high melting point of hafnium (2233°C) and its ability to form stable, high-melting-point carbides contribute to the strengthening of these alloys.

One of the primary mechanisms of reinforcement is through the formation of hafnium carbide (HfC) precipitates. HfC is an extremely hard and refractory ceramic with a melting point of approximately 3900°C. When hafnium is added to nickel-based superalloys containing carbon, it readily forms HfC particles, which are dispersed throughout the alloy matrix. These particles act as effective obstacles to dislocation motion, thereby increasing the strength and creep resistance of the alloy at elevated temperatures.

The presence of hafnium also strengthens the grain boundaries in polycrystalline nickel-based superalloys. This grain boundary strengthening is crucial for improving the high-temperature creep and tensile strength of the material. A notable example of a hafnium-strengthened superalloy is MAR-M 247, which contains approximately 1.5% hafnium and is used in the manufacturing of turbine blades and vanes for jet engines.

The table below presents a comparison of the mechanical properties of a nickel-based superalloy with and without hafnium reinforcement.

Alloy CompositionYield Strength (MPa) at 1000°CStress Rupture Life (hours) at 1000°C and 200 MPa
Ni-Cr-Co-Mo350150
Ni-Cr-Co-Mo with 1.5% Hf420400

The research into hafnium-nickel systems continues to reveal new avenues for the design of advanced materials with enhanced performance capabilities for demanding applications.

Q & A

Q. What experimental methods are recommended for determining phase equilibria in Hafnium-Nickel (Hf-Ni) systems?

To investigate phase equilibria, use differential scanning calorimetry (DSC) to analyze thermal transitions and X-ray diffraction (XRD) to identify crystalline phases . Ensure samples are prepared under controlled atmospheres (e.g., argon) to prevent oxidation. For reproducibility, document annealing times, temperatures, and quenching protocols, as minor variations can alter phase formation . Cross-reference findings with existing phase diagrams (e.g., Co–Hf–Ni systems) to validate results .

Q. How should researchers characterize the structural properties of Hf-Ni alloys?

Combine scanning electron microscopy (SEM) for microstructural analysis with energy-dispersive X-ray spectroscopy (EDS) to quantify elemental distribution. For amorphous alloys, use transmission electron microscopy (TEM) to confirm lack of crystallinity. Always include Vickers hardness testing to correlate structure with mechanical properties .

Q. What protocols ensure reproducibility in synthesizing Hf-Ni intermetallic compounds?

Follow a two-step process :

  • Arc-melting under inert gas to achieve homogeneity.
  • Homogenization annealing (e.g., 72 hours at 800°C) followed by rapid quenching. Report deviations (e.g., impurity levels >0.1%) and validate purity via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How can contradictions in reported Hf-Ni phase diagrams be resolved?

Contradictions often arise from impurities or non-equilibrium conditions. Use CALPHAD (CALculation of PHAse Diagrams) modeling to reconcile discrepancies by integrating thermodynamic data (e.g., Gibbs free energy) from multiple studies . Validate models with key experiments on binary and ternary systems (e.g., Hf-Co-Ni) to refine phase boundaries .

Q. What computational methods predict the stability of Hf-Ni interfaces in high-κ dielectric applications?

Apply density functional theory (DFT) to model interfacial energy and band alignment between HfO₂ and Ni substrates. Compare results with X-ray photoelectron spectroscopy (XPS) data to assess oxide layer stability . For dynamic behavior, use molecular dynamics (MD) simulations under varying temperatures and electric fields .

Q. How can researchers address gaps in understanding Hf-Ni alloy oxidation mechanisms?

Design in situ oxidation experiments using environmental TEM to observe real-time oxide layer growth. Couple with Auger electron spectroscopy (AES) to track elemental diffusion at interfaces. For predictive insights, incorporate thermogravimetric analysis (TGA) under controlled oxygen partial pressures .

Methodological Guidance

Q. What frameworks guide hypothesis development for Hf-Ni studies?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For example:

  • Feasibility: Can phase equilibria experiments be completed within 6 months?
  • Novelty: Does the study address unresolved phase transitions in Hf-Ni-Co systems? .

Q. How should contradictory data from literature be analyzed?

Conduct a systematic review with inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000). Use meta-analysis to quantify variability in reported properties (e.g., melting points). Highlight methodological differences (e.g., synthesis routes) as potential sources of divergence .

Data Presentation and Validation

Q. What metrics are critical for reporting Hf-Ni alloy properties?

Include:

  • Crystallographic parameters (lattice constants, space groups).
  • Thermal data (DSC peaks, activation energies).
  • Mechanical properties (hardness, Young’s modulus). Tabulate results with error margins (e.g., ±0.05 Å for lattice constants) and compare with prior studies .

Q. How can researchers validate the accuracy of Hf-Ni computational models?

Use sensitivity analysis to test model parameters (e.g., exchange-correlation functionals in DFT). Validate against experimental datasets (e.g., enthalpy of formation) and report root-mean-square deviations (RMSD) .

Future Directions

What unresolved questions warrant further investigation in Hf-Ni systems?

  • Kinetic barriers : How do diffusion rates of Hf in Ni matrices affect high-temperature stability?
  • Ternary systems : Explore additive effects (e.g., Co, Cr) on corrosion resistance .
  • Nanoscale applications : Assess Hf-Ni nanoparticles for catalytic or magnetic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.